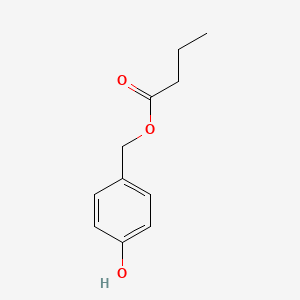
4-Hydroxybenzylbutyrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxybenzylbutyrate is an organic compound that belongs to the class of hydroxybenzoates It is characterized by the presence of a hydroxy group attached to a benzene ring and a butyrate ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxybenzylbutyrate typically involves the esterification of 4-hydroxybenzoic acid with butyric acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxybenzylbutyrate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of 4-hydroxybenzaldehyde.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: 4-Hydroxybenzaldehyde
Reduction: 4-Hydroxybenzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
4-Hydroxybenzylbutyrate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Hydroxybenzylbutyrate involves its interaction with various molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, affecting their structure and function. The ester group can undergo hydrolysis to release butyric acid, which has various biological activities, including anti-inflammatory and anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Hydroxybenzoic acid
- 4-Hydroxybenzaldehyde
- 4-Hydroxybenzyl alcohol
Comparison
4-Hydroxybenzylbutyrate is unique due to the presence of both a hydroxy group and a butyrate ester group. This combination imparts distinct chemical and biological properties compared to similar compounds. For example, 4-Hydroxybenzoic acid lacks the ester group, while 4-Hydroxybenzaldehyde and 4-Hydroxybenzyl alcohol lack the butyrate ester group, resulting in different reactivity and applications.
Propiedades
IUPAC Name |
(4-hydroxyphenyl)methyl butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-2-3-11(13)14-8-9-4-6-10(12)7-5-9/h4-7,12H,2-3,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPJWWQIYKJFKGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCC1=CC=C(C=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
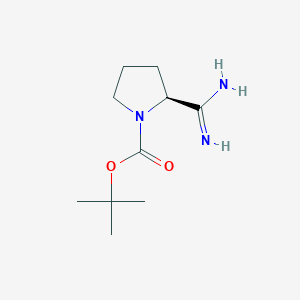
![Ethanethioic acid, S-[[4-(dimethylamino)-1,3,5-triazin-2-yl]methyl] ester](/img/structure/B15250658.png)
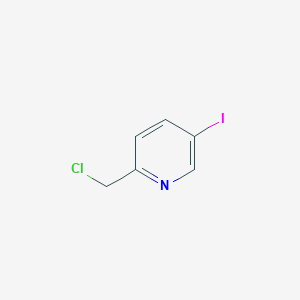
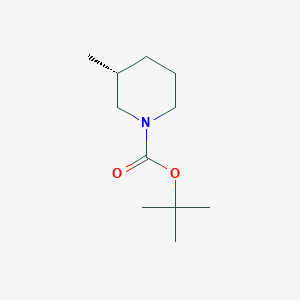
![[4-[(1R)-1-aminoethyl]phenyl]methanol;hydrochloride](/img/structure/B15250665.png)
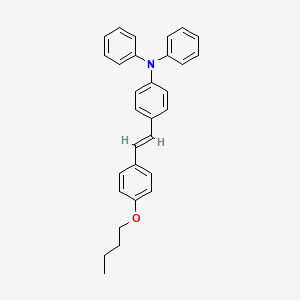
![3-(4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-yl)propanoic acid](/img/structure/B15250677.png)
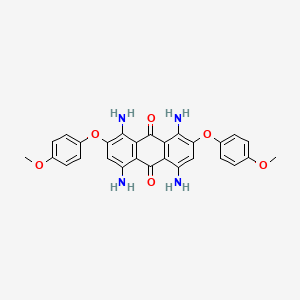
![(2S)-2-[[4-[[(1S)-1-carboxy-3-methylbutyl]amino]-6-chloro-1,3,5-triazin-2-yl]amino]-4-methylpentanoic acid](/img/structure/B15250705.png)
![1-Amino-4-[[3-[(dimethylamino)methyl]phenyl]amino]anthraquinone](/img/structure/B15250710.png)
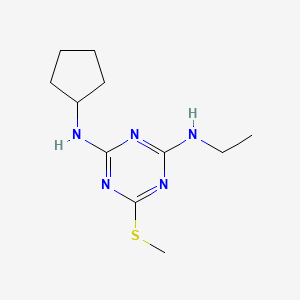
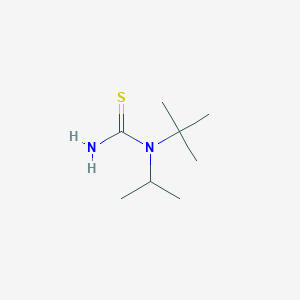
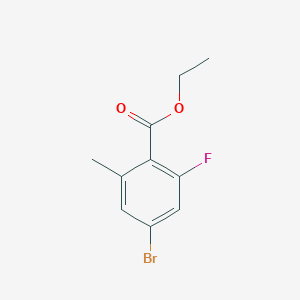
![2-Methyl-2H-benzo[d][1,2,3]triazole-5-carbonitrile](/img/structure/B15250740.png)
